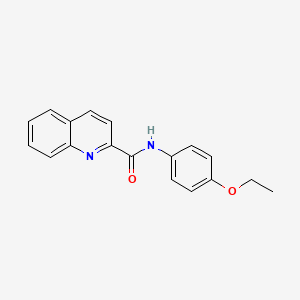
3-(5-phenyl-1,3-oxazol-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-phenyl-1,3-oxazol-2-yl)pyridine, also known as POPOP, is a fluorescent dye that has been widely used in scientific research applications. Its unique properties make it a valuable tool for studying various biological and chemical processes.
Mechanism of Action
3-(5-phenyl-1,3-oxazol-2-yl)pyridine works by absorbing light at a certain wavelength and emitting it at a higher wavelength. This property is known as fluorescence. The absorption and emission spectra of 3-(5-phenyl-1,3-oxazol-2-yl)pyridine make it an ideal fluorescent probe for a variety of applications. The mechanism of action of 3-(5-phenyl-1,3-oxazol-2-yl)pyridine is based on the interaction between the dye and the target molecule. When 3-(5-phenyl-1,3-oxazol-2-yl)pyridine binds to a target molecule, it undergoes a conformational change that alters its fluorescence properties.
Biochemical and Physiological Effects
3-(5-phenyl-1,3-oxazol-2-yl)pyridine has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes. However, it is important to note that the concentration of 3-(5-phenyl-1,3-oxazol-2-yl)pyridine used in experiments can affect the results. High concentrations of 3-(5-phenyl-1,3-oxazol-2-yl)pyridine can cause quenching of the fluorescence signal, while low concentrations can lead to poor signal-to-noise ratios.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(5-phenyl-1,3-oxazol-2-yl)pyridine is its high sensitivity and specificity. It can detect and quantify low concentrations of target molecules with high accuracy. 3-(5-phenyl-1,3-oxazol-2-yl)pyridine is also easy to use and can be incorporated into a variety of experimental setups. However, there are some limitations to its use. 3-(5-phenyl-1,3-oxazol-2-yl)pyridine is sensitive to environmental factors, such as pH and temperature, which can affect its fluorescence properties. It is also sensitive to photobleaching, which can limit its usefulness in long-term experiments.
Future Directions
There are many future directions for the use of 3-(5-phenyl-1,3-oxazol-2-yl)pyridine in scientific research. One area of focus is the development of new fluorescent probes that are more specific and sensitive than 3-(5-phenyl-1,3-oxazol-2-yl)pyridine. Another area of research is the use of 3-(5-phenyl-1,3-oxazol-2-yl)pyridine in vivo for imaging and tracking of biological processes. Additionally, the use of 3-(5-phenyl-1,3-oxazol-2-yl)pyridine in combination with other imaging techniques, such as electron microscopy, could provide new insights into the structure and function of biological molecules.
Synthesis Methods
3-(5-phenyl-1,3-oxazol-2-yl)pyridine can be synthesized through a multistep reaction process. The first step involves the synthesis of 5-phenyl-1,3-oxazole-2-carboxylic acid, which is then reacted with pyridine in the presence of a dehydrating agent to form 3-(5-phenyl-1,3-oxazol-2-yl)pyridine. The final product is then purified through recrystallization or column chromatography.
Scientific Research Applications
3-(5-phenyl-1,3-oxazol-2-yl)pyridine has been used in a variety of scientific research applications, including fluorescence microscopy, flow cytometry, and spectroscopy. It is commonly used as a fluorescent probe for detecting and quantifying various biological molecules, such as DNA, proteins, and lipids. 3-(5-phenyl-1,3-oxazol-2-yl)pyridine has also been used to study the dynamics of cellular processes, such as cell division and migration.
properties
IUPAC Name |
5-phenyl-2-pyridin-3-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-2-5-11(6-3-1)13-10-16-14(17-13)12-7-4-8-15-9-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEYMTMIFIDHRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358156 |
Source


|
| Record name | 3-(5-phenyl-1,3-oxazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106590-21-0 |
Source


|
| Record name | 3-(5-phenyl-1,3-oxazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5790595.png)
![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5790611.png)
![benzyl [(5-chloro-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5790623.png)



![N-allyl-3-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5790644.png)
![methyl 4-{2-cyano-3-[(4-fluorophenyl)amino]-3-oxo-1-propen-1-yl}benzoate](/img/structure/B5790649.png)

![N-{2-[(isobutylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5790662.png)


![3-[(1-benzyl-4-piperidinyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5790679.png)